
7-Benzyloxy-1-(4-benzyloxy-3-hydroxybenzyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline
Descripción general
Descripción
7-Benzyloxy-1-(4-benzyloxy-3-hydroxybenzyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline, also known as 7-Benzyloxy-1-(4-benzyloxy-3-hydroxybenzyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline, is a useful research compound. Its molecular formula is C31H31NO4 and its molecular weight is 481.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Benzyloxy-1-(4-benzyloxy-3-hydroxybenzyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Benzyloxy-1-(4-benzyloxy-3-hydroxybenzyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neurodegenerative Disease Research
The tetrahydroisoquinoline scaffold is a significant component in the development of therapeutic agents for neurodegenerative diseases. Compounds based on this structure have shown potential in modulating biological pathways associated with conditions like Parkinson’s and Alzheimer’s disease. The benzyloxy and methoxy substituents in the compound may influence its ability to cross the blood-brain barrier and interact with neural receptors or enzymes .
Anticancer Activity
Some derivatives of tetrahydroisoquinoline exhibit anticancer properties. The compound’s structural features could be optimized to target specific cancer cell lines, providing a pathway for the development of novel chemotherapeutic agents. Research into its mechanism of action could yield valuable insights into cell cycle regulation and apoptosis .
Antibacterial Agents
The compound has shown promise as an antibacterial agent. Its efficacy against various pathogenic bacterial strains could be explored further to develop new antibiotics, especially in the face of rising antibiotic resistance. The structural analogs of this compound could be synthesized and screened for activity against a broad spectrum of bacteria .
Synthetic Chemistry Building Block
As a versatile organic molecule, this compound can serve as a building block in synthetic chemistry for the construction of complex molecules. Its benzyloxy and methoxy groups are functional moieties that can undergo various chemical reactions, making it a valuable starting material for the synthesis of diverse organic compounds .
Pharmacokinetic Studies
The compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), can be studied to understand its behavior within biological systems. This information is crucial for drug development, as it influences dosage forms and administration routes .
Enzyme Inhibition
Research into the compound’s potential as an enzyme inhibitor could lead to the discovery of new treatments for diseases caused by enzymatic dysregulation. By inhibiting specific enzymes, the compound could modulate metabolic pathways, offering therapeutic benefits for various conditions .
Propiedades
IUPAC Name |
5-[(6-methoxy-7-phenylmethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-2-phenylmethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31NO4/c1-34-30-18-25-14-15-32-27(26(25)19-31(30)36-21-23-10-6-3-7-11-23)16-24-12-13-29(28(33)17-24)35-20-22-8-4-2-5-9-22/h2-13,17-19,27,32-33H,14-16,20-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHRGQANRRAZHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CC3=CC(=C(C=C3)OCC4=CC=CC=C4)O)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40554299 | |
| Record name | 2-(Benzyloxy)-5-{[7-(benzyloxy)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyloxy-1-(4-benzyloxy-3-hydroxybenzyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
62744-15-4 | |
| Record name | 2-(Phenylmethoxy)-5-[[1,2,3,4-tetrahydro-6-methoxy-7-(phenylmethoxy)-1-isoquinolinyl]methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62744-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Benzyloxy)-5-{[7-(benzyloxy)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



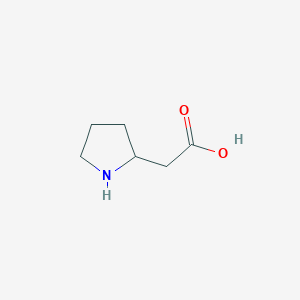
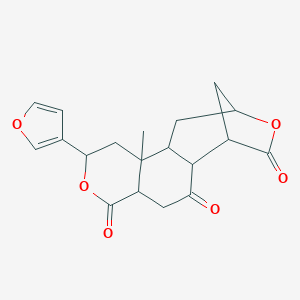


![4-[2-(3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinyl)ethyl]-3H-1,2,4-triazole-3,5(4H)-dione](/img/structure/B24017.png)
![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B24021.png)
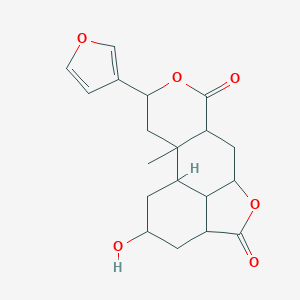
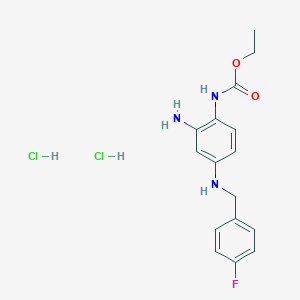
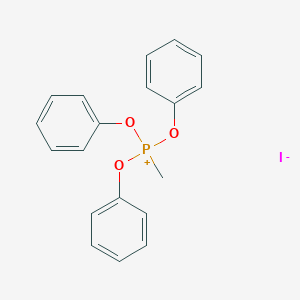
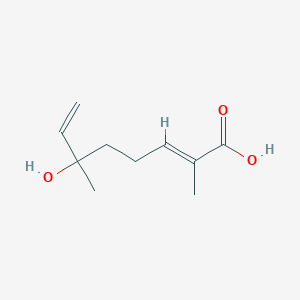



![4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B24065.png)